![molecular formula C13H16N4O3S B451988 N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B451988.png)
N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of 4-aminobenzenesulfonamide with ethyl 5-methyl-1H-pyrazole-4-carboxylate. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(aminosulfonyl)phenyl]-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(aminosulfonyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide stands out due to its unique structure, which combines a pyrazole ring with a benzenesulfonamide moiety. This unique combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H16N4O3S |
|---|---|
Molekulargewicht |
308.36g/mol |
IUPAC-Name |
1-ethyl-5-methyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3S/c1-3-17-9(2)12(8-15-17)13(18)16-10-4-6-11(7-5-10)21(14,19)20/h4-8H,3H2,1-2H3,(H,16,18)(H2,14,19,20) |
InChI-Schlüssel |
ATFVZISFLPIYOP-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B451906.png)
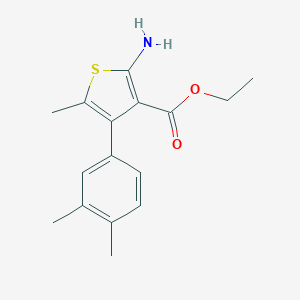
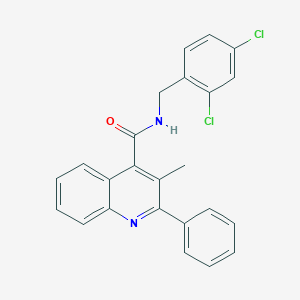
![3-chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B451911.png)
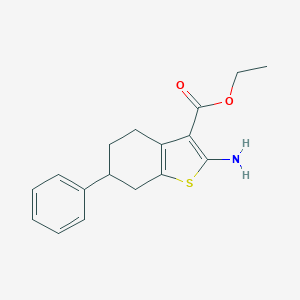

![7-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B451917.png)
![Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate](/img/structure/B451918.png)

![3-[(4-methoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B451921.png)
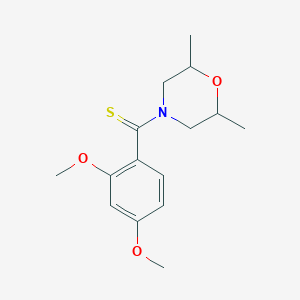
![2-methylphenyl 2-{3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indol-1-yl}ethyl ether](/img/structure/B451924.png)
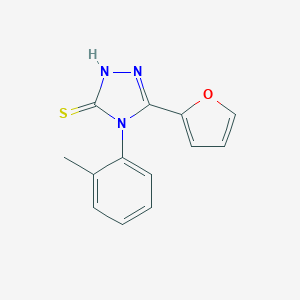
![N-(5-chloro-2-methylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451928.png)
